(R)-2-Amino-3-(methylthio)propan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group attached to a propan-1-ol backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(methylthio)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable chiral starting material, such as ®-2-Amino-3-(methylthio)propan-1-OL.
Protection of Functional Groups: Protecting groups may be used to shield the amino and hydroxyl groups during the reaction.
Formation of Methylthio Group:
Deprotection: The protecting groups are removed to yield the final product.
Formation of Hydrochloride Salt: The compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(methylthio)propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways Involved: It can modulate biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(methylthio)propan-1-OL hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
2-Amino-3-(methylthio)propan-1-OL: The non-chiral form without the hydrochloride salt.
3-Methylthiopropanol: A related compound with a similar structure but lacking the amino group.
Uniqueness
®-2-Amino-3-(methylthio)propan-1-OL hydrochloride is unique due to its chiral nature and the presence of multiple functional groups, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C4H12ClNOS |
---|---|
Molecular Weight |
157.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylsulfanylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
FEAJTAUYKAJSDO-PGMHMLKASA-N |
Isomeric SMILES |
CSC[C@@H](CO)N.Cl |
Canonical SMILES |
CSCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.